L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)-
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Overview
Description
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- typically involves the alkylation of L-Tyrosine with 3-(4-ethoxyphenyl)-3-oxopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active molecules. The compound may also modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
N-Acetyl-L-Tyrosine: A derivative of L-Tyrosine with enhanced stability and solubility.
3,4-Dimethoxyphenethylamine: A compound related to dopamine with different pharmacological properties.
Uniqueness
L-Tyrosine, N-(3-(4-ethoxyphenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
85975-32-2 |
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Molecular Formula |
C20H23NO5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-ethoxyphenyl)-3-oxopropyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-2-26-17-9-5-15(6-10-17)19(23)11-12-21-18(20(24)25)13-14-3-7-16(22)8-4-14/h3-10,18,21-22H,2,11-13H2,1H3,(H,24,25)/t18-/m0/s1 |
InChI Key |
SHAXHPHSZIITRD-SFHVURJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)CCN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCNC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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